molecular formula C20H19N3O3 B11377494 N-(2-ethoxyphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-(2-ethoxyphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11377494
M. Wt: 349.4 g/mol
InChI Key: NFENMNGMLCGUNQ-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methylphenyl group, and a dihydropyridazine core.

Preparation Methods

The synthesis of N-(2-ethoxyphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps. The synthetic route often starts with the preparation of the dihydropyridazine core, followed by the introduction of the ethoxyphenyl and methylphenyl groups. Reaction conditions may include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

N-(2-ethoxyphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-ethoxyphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2-ethoxyphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:

  • N-(2-ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
  • N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine These compounds share structural similarities but differ in their functional groups and overall properties. The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields.

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C20H19N3O3/c1-3-26-18-7-5-4-6-16(18)21-20(25)19-17(24)12-13-23(22-19)15-10-8-14(2)9-11-15/h4-13H,3H2,1-2H3,(H,21,25)

InChI Key

NFENMNGMLCGUNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)C

Origin of Product

United States

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